molecular formula C18H28N2O B3415515 Bupivacaine CAS No. 2180-92-9

Bupivacaine

カタログ番号 B3415515
CAS番号: 2180-92-9
分子量: 288.4 g/mol
InChIキー: LEBVLXFERQHONN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bupivacaine is a local anesthetic used in a wide variety of superficial and invasive procedures . It is used to numb an area of your body during or after surgery or other procedures, childbirth, or dental work . It is also used to numb your shoulder after surgery for up to 72 hours . It is a local anesthetic that prevents pain by blocking signals at the nerve endings directly at the surgical area (local analgesia) or by blocking nerve endings (regional analgesia) of the brachial plexus (nerves that conduct signals to the shoulder, arm, and hand), sciatic nerve (nerve that starts from the lower back, then through the hips and buttock, and then to the back of each thigh), or adductor canal (nerve in the thigh) .


Synthesis Analysis

The synthesis of this compound involves several steps. A simple spectrophotometric method was developed by using the picric acid as an ion pair reagent with this compound HCl (BH) in bulk and injection dosage forms . The ion-Association complex formed between BH and PA was extracted with chloroform and identified its reaction sites by FTIR . Another synthesis method involves adding 2 piperidinecarboxylicacid into aqueous alkali, dropwise adding Cbz and alkaline water, after finishing dropwise adding at normal temperature, reacting for 12 hours .


Molecular Structure Analysis

This compound has a molecular formula of C18H28N2O . It is a small molecule with an average mass of 288.428 Da and a monoisotopic mass of 288.220154 Da .


Chemical Reactions Analysis

This compound reacts with picric acid to form an ion-association complex . This complex is extracted with chloroform and its reaction sites are identified by FTIR .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is freely soluble in water and 90% Ethanol, slightly soluble in Acetone and Chloroform . It contains an amino-Amide group, which is generally an anesthetic .

科学的研究の応用

Muscle Regeneration and Degeneration

Bupivacaine has been studied for its effects on skeletal muscle. Hall‐Craggs (1974) observed rapid degenerative and regenerative changes in rat tibialis anterior muscle after intramuscular injections of this compound, suggesting a potential role in studies of muscle healing and regeneration (Hall‐Craggs, 1974).

Anesthesia and Analgesia Research

Rowlingson (2008) discussed the role of this compound in anesthesia and analgesia, highlighting its clinical applications and the evolution of treatments for local anesthetic toxicity, such as lipid emulsion therapy (Rowlingson, 2008).

Chronic Pain Management

Deer et al. (2002) explored the use of intrathecal this compound in combination with opioids for chronic pain management in patients with failed back surgery syndrome or metastatic cancer pain of the spine (Deer et al., 2002).

Neuroprotection Studies

Wang et al. (2010) investigated the protective effects of alpha-lipoic acid against this compound-induced neuron injury, highlighting this compound's role in studies of neurotoxicity and neuroprotection (Wang et al., 2010).

Cardiac Sodium Channel Research

Valenzuela et al. (1995) studied the stereoselective block of cardiac sodium channels by this compound, contributing to the understanding of its effects on cardiac electrophysiology (Valenzuela et al., 1995).

Intervertebral Disc Cell Studies

Quero et al. (2011) analyzed the concentration-dependent effects of this compound on human intervertebral disc cells, which is crucial in understanding its impact on discogenic back pain (Quero et al., 2011).

Nanotechnology in Anesthesia

Rodrigues da Silva et al. (2017) developed nanostructured lipid carriers for this compound to improve its anaesthetic effect, showcasing the integration of nanotechnology in drug delivery systems (Rodrigues da Silva et al., 2017).

Neurotoxicity Pathway Analysis

Zhao et al. (2016) performed proteomics analysis to explore the pathways involved in this compound-induced neurotoxicity, contributing to the understanding of its molecular mechanisms (Zhao et al., 2016).

Placental Transfer Studies

Johnson et al. (1995) used the dual perfused human placental model to study the placental transfer of this compound, which is significant in understanding its use in obstetric analgesia (Johnson et al., 1995).

作用機序

Target of Action

Bupivacaine primarily targets sodium channels in the body . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

This compound acts by blocking sodium channels, thereby inhibiting the influx of sodium ions during the depolarization phase of an action potential . This blockage prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the area where this compound is applied . Additionally, this compound is thought to bind to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever and inflammation .

Biochemical Pathways

This compound’s action on sodium channels affects the excitability of neurons, leading to its analgesic effects . Furthermore, it has been suggested that this compound may influence the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal survival and apoptosis . It may also interact with the PI3K/AKT signaling pathway, which plays a role in cell proliferation and survival .

Pharmacokinetics

This compound is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as parent this compound . After administration, peak plasma levels of this compound are reached in 30 to 45 minutes, followed by a decline to insignificant levels during the next three to six hours .

Result of Action

The primary result of this compound’s action is a loss of sensation in the area of application, due to its inhibitory effect on nerve impulse transmission . This makes it useful for local or regional anesthesia during surgical procedures . Additionally, its potential interaction with various biochemical pathways may influence neuronal survival and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of this compound, which in turn can influence its ability to cross cell membranes and block sodium channels . Furthermore, the presence of other substances, such as vasoconstrictors, can affect the absorption and distribution of this compound .

Safety and Hazards

Bupivacaine can be harmful in contact with skin and if swallowed . It may cause respiratory irritation and skin irritation . It is toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn when handling this compound . It should not be ingested and if swallowed, immediate medical assistance should be sought .

将来の方向性

Bupivacaine is a widely used local anesthetic agent. It is often administered by spinal injection prior to total hip arthroplasty. It is also commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery . In the future, more research is needed to assess the pharmacokinetic parameters and safety of this compound in different populations .

生化学分析

Biochemical Properties

Bupivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated sodium channels in nerve cells. By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the generation and propagation of nerve impulses . This interaction effectively blocks the transmission of pain signals to the brain.

Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways. For example, it can modulate the activity of protein kinase C and phospholipase C, which are involved in various cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In nerve cells, this compound blocks the transmission of pain signals by inhibiting sodium channels . This leads to a temporary loss of sensation in the targeted area.

In non-neuronal cells, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce autophagy in non-small cell lung cancer cells by modulating the Akt/mTOR signaling pathway . This process involves the degradation and recycling of cellular components, which can affect cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels. This compound binds to the intracellular portion of these channels, preventing the influx of sodium ions . This inhibition increases the threshold for electrical excitation in nerve cells, thereby blocking the generation and conduction of nerve impulses.

This compound also affects other molecular targets, such as protein kinase C and phospholipase C, which are involved in various signaling pathways . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits temporal changes in its pharmacokinetic parameters, such as maximum serum concentration and elimination half-life . These changes suggest that the efficacy and toxicity of this compound may vary depending on the time of administration.

This compound is also known to have a long duration of action, with its effects lasting for several hours . Its stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving donkeys, a single intra-articular injection of this compound did not significantly affect cell viability or induce significant cell apoptosis . Higher doses of this compound can lead to toxic effects, such as hepatotoxicity and nephrotoxicity .

In mice and rats, the maximum safe dose of this compound is typically around 8 mg/kg . Exceeding this dose can result in adverse effects, including cardiovascular and central nervous system toxicity.

Metabolic Pathways

This compound is primarily metabolized in the liver by enzymes such as cytochrome P450 . The metabolic pathways involve the conversion of this compound into various metabolites, which are then excreted in the urine and feces . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and is extensively bound to plasma proteins . The absorption and distribution of this compound are influenced by factors such as the vascularity of the injection site and the degree of ionization of the drug .

This compound is also known to interact with transporters and binding proteins that facilitate its movement within the body . These interactions can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been shown to impair mitochondrial function in astrocytes, leading to changes in intracellular calcium signaling . This interaction can affect various cellular processes, including energy production and apoptosis.

特性

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022703
Record name Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone.
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

38396-39-3, 2180-92-9
Record name Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38396-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107-108 °C, 107.5 to 108 °C, 107 - 108 °C
Record name Bupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupivacaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A composition suitable for administration in vaginal suppository form 1a prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polynucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A composition suitable for administration in vaginal suppository form la prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
[Compound]
Name
polynucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Bupivacaine hydrochloride (Sigma-Aldrich Corporation, St. Louis, Mo.) was dissolved in de-ionized (DI) water at a concentration of 40 mg/ml (saturation). A calculated amount of sodium hydroxide (in the form of 1 N solution) was added to the solution and the pH of the final mixtures was adjusted to ten to precipitate the Bupivacaine base. The precipitated product was filtered, and further washed with DI water for at least three times. The precipitated product was dried at ca. 40° C. in vacuum for 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine
Reactant of Route 2
Reactant of Route 2
Bupivacaine
Reactant of Route 3
Reactant of Route 3
Bupivacaine
Reactant of Route 4
Reactant of Route 4
Bupivacaine
Reactant of Route 5
Reactant of Route 5
Bupivacaine
Reactant of Route 6
Bupivacaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。